molecular formula C12H18BClN2O3 B7767693 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride

Cat. No.: B7767693
M. Wt: 284.55 g/mol
InChI Key: OUEWYSQRULKJEQ-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride is a chemical compound with the molecular formula C12H18BClN2O3 and a molecular weight of 284.55 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

[4-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O3.ClH/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18;/h2-5,17-18H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEWYSQRULKJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657296
Record name [4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-43-5
Record name [4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride typically involves the reaction of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where the boronic acid group is replaced by other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride involves its interaction with specific molecular targets and pathways. The boronic acid group in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain active site serine or threonine residues. This interaction can modulate the activity of these enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride can be compared with other similar compounds, such as:

  • 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride
  • 4-(Morpholine-4-carbonyl)phenylboronic acid
  • 3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid, pinacol ester

These compounds share structural similarities but differ in their functional groups and specific applications.

Biological Activity

Overview

4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride, with the CAS number 913835-43-5, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a phenyl group and a piperazine moiety, making it a valuable candidate for various biochemical applications.

  • Molecular Formula : C11H17BN2O2
  • Molecular Weight : 284.55 g/mol
  • Structure : The compound consists of a boronic acid functional group attached to a phenyl ring that is further substituted with a piperazine carbonyl group.

The biological activity of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride primarily involves its ability to interact with specific biological targets, including enzymes and receptors. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols in glycoproteins, which can modulate enzyme activity and influence various cellular pathways .

Anticancer Properties

Research indicates that boronic acids, including 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways involved in tumor progression.

  • Case Study : A study demonstrated that related phenylboronic acids could inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis. This suggests that 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride may similarly affect MMP activity, leading to reduced metastatic potential in cancer cells .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Its ability to bind to enzymes can lead to modulation of their activity, which is beneficial in therapeutic contexts.

  • Example : Similar compounds have been shown to inhibit serine proteases, which play roles in various physiological processes. This inhibition can be leveraged in drug design for conditions such as cancer and inflammatory diseases .

Applications in Drug Development

The structural characteristics of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride make it a promising candidate for drug development:

  • Targeted Therapy : Its ability to selectively inhibit enzyme activity positions it as a potential agent in targeted cancer therapies.
  • Biochemical Probes : The compound can be utilized as a probe in biochemical assays to study enzyme kinetics and interactions within cellular environments .

Comparative Analysis

Compound NameStructureBiological Activity
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochlorideStructureAnticancer, enzyme inhibition
3-(4-Methylpiperazine-1-carbonyl)phenylboronic acidSimilar structureAntimicrobial properties
Boron-containing compoundsVariousDiverse biological activities

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